molecular formula C19H20N2O2S B2738969 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1428350-40-6

3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2738969
CAS No.: 1428350-40-6
M. Wt: 340.44
InChI Key: WWGNGXMDEJNBSZ-UHFFFAOYSA-N
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Description

    Reagents: Dimethylamine, reducing agent like sodium cyanoborohydride.

    Conditions: Reductive amination in an organic solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The dimethylamino group is usually introduced via reductive amination.

  • Step 1: Preparation of Benzamide Core

      Reagents: Benzoyl chloride, ammonia or an amine.

      Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Epoxides or sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its electron-donating groups.

Biology

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Medicine

    Drug Development: Potential candidate for developing new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene groups can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
  • 3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its electronic properties and reactivity. This positioning can lead to different interaction patterns with biological targets or catalytic sites compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-20(2)17-6-3-5-16(11-17)19(22)21(12-15-8-9-23-14-15)13-18-7-4-10-24-18/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNGXMDEJNBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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